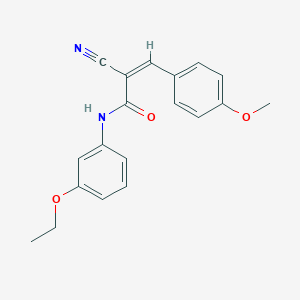
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as CEP-33779, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In preclinical studies, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and cell proliferation. By inhibiting NF-κB, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-tumor effects.
Mécanisme D'action
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of the IKKβ kinase, which is a critical regulator of the NF-κB pathway. By inhibiting the activity of IKKβ, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide prevents the phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. This results in the inhibition of NF-κB activation and subsequent downstream effects, including the reduction of pro-inflammatory cytokines and cell proliferation.
Biochemical and Physiological Effects:
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-tumor effects in various preclinical studies. In animal models of inflammation, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In preclinical studies of cancer, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to inhibit tumor growth and metastasis in various cancer types, including breast, prostate, and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a small molecule inhibitor that can be easily synthesized and has good solubility in various solvents. This makes it an ideal candidate for in vitro and in vivo studies. However, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have limited stability in aqueous solutions, which can affect its pharmacological activity. Additionally, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have low bioavailability, which can limit its therapeutic potential.
Orientations Futures
For research include optimizing the pharmacokinetic properties of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide to improve its bioavailability and stability, as well as evaluating its safety and efficacy in clinical trials. Additionally, further research is needed to determine the potential applications of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide in other diseases beyond cancer and inflammation.
Méthodes De Synthèse
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a multi-step reaction process starting from 3-ethoxyaniline and 4-methoxybenzaldehyde. The final product is obtained through a coupling reaction with acryloyl chloride and cyanide ion. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-6-4-5-16(12-18)21-19(22)15(13-20)11-14-7-9-17(23-2)10-8-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAPHQCXXLVGV-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

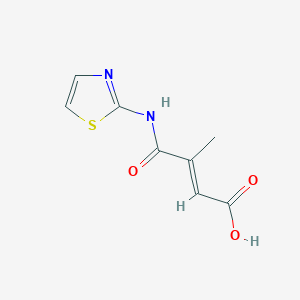
![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)
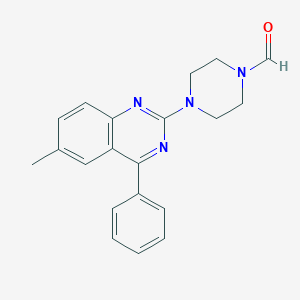
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420767.png)
![5-[4-(dimethylamino)benzylidene]-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420770.png)
![3,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B420772.png)
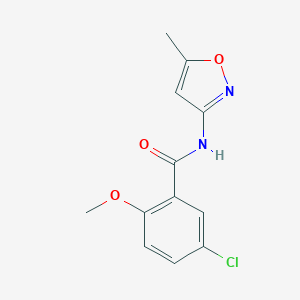
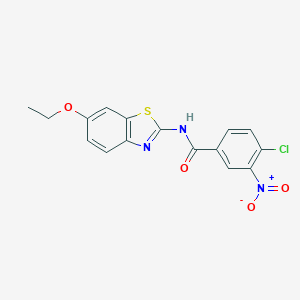

![2-(3,4-dimethoxyphenyl)-3-[(3-phenyl-2-propenylidene)amino]-4(3H)-quinazolinone](/img/structure/B420777.png)
![Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B420779.png)
![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B420783.png)
![4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B420785.png)